molecular formula C6H14ClNO2S B2870101 (3-Methylsulfonylcyclobutyl)methanamine;hydrochloride CAS No. 2416237-39-1

(3-Methylsulfonylcyclobutyl)methanamine;hydrochloride

Cat. No.: B2870101
CAS No.: 2416237-39-1
M. Wt: 199.69
InChI Key: WDNUTQOTUAJFNU-UHFFFAOYSA-N
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Description

(3-Methylsulfonylcyclobutyl)methanamine hydrochloride is a cyclobutane-derived amine salt featuring a methylsulfonyl (–SO₂CH₃) substituent at the 3-position of the cyclobutyl ring and a primary amine (–CH₂NH₂) group, stabilized as a hydrochloride salt. Cyclobutane’s ring strain (approximately 26 kcal/mol) further affects conformational stability and reactivity compared to larger cycloalkanes .

Properties

IUPAC Name

(3-methylsulfonylcyclobutyl)methanamine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H13NO2S.ClH/c1-10(8,9)6-2-5(3-6)4-7;/h5-6H,2-4,7H2,1H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LMJXULLQZCMRFP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)C1CC(C1)CN.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H14ClNO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

199.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of (3-Methylsulfonylcyclobutyl)methanamine;hydrochloride typically involves the reaction of cyclobutylmethanamine with methylsulfonyl chloride under controlled conditions. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The product is then purified through recrystallization or other suitable methods .

Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. These methods often include additional steps such as solvent extraction, distillation, and chromatography to ensure the final product meets the required specifications .

Chemical Reactions Analysis

(3-Methylsulfonylcyclobutyl)methanamine;hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of sulfone derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of amine derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the methylsulfonyl group is replaced by other nucleophiles such as halides or alkoxides.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, methanol, and acetonitrile, as well as catalysts and temperature control to optimize reaction rates and yields .

Scientific Research Applications

(3-Methylsulfonylcyclobutyl)methanamine;hydrochloride has a wide range of applications in scientific research, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities, including its effects on cellular processes and enzyme functions.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as its use in drug development for treating various diseases.

    Industry: The compound is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of (3-Methylsulfonylcyclobutyl)methanamine;hydrochloride involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, modulating their activity and leading to changes in cellular processes. The exact molecular targets and pathways involved depend on the specific application and context of its use .

Comparison with Similar Compounds

Substituent Effects on Physicochemical Properties

Table 1: Key Structural and Physical Properties

Compound Name Substituent(s) Molecular Weight (g/mol) Key Properties
(3-Methylsulfonylcyclobutyl)methanamine HCl Cyclobutyl, –SO₂CH₃ 217.71 (calc.) High polarity, moderate solubility in polar solvents
[3-(Ethanesulfonyl)phenyl]methanamine HCl Phenyl, –SO₂CH₂CH₃ 235.73 Enhanced solubility in DMSO; δ 7.5–8.0 ppm (aromatic H)
(3,3-Difluorocyclobutyl)methanamine HCl Cyclobutyl, –F (2x) 155.59 (calc.) Reduced basicity (pKa ~7.2); lipophilic
(1-(3-Trifluoromethylphenyl)cyclobutyl)methanamine HCl Cyclobutyl, –C₆H₄CF₃ 265.70 High lipophilicity; δ 2.8–3.2 ppm (cyclobutyl H)
(5,6,7,8-Tetrahydronaphthalen-1-yl)methanamine HCl Tetrahydronaphthyl 197.71 Planar aromatic system; δ 1.5–2.1 ppm (alicyclic H)

Key Observations :

  • Electron-Withdrawing Groups : The methylsulfonyl group in the target compound increases polarity and aqueous solubility compared to fluorinated or hydrocarbon-substituted analogs .
  • Ring Strain : Cyclobutane derivatives exhibit distinct NMR coupling constants (e.g., J = 8–10 Hz for adjacent protons) due to ring strain, unlike tetrahydronaphthalenyl or phenyl analogs .
  • Basicity : The –SO₂CH₃ group reduces amine basicity (estimated pKa ~8.5) compared to –F (pKa ~7.2) or unsubstituted cycloalkylamines (pKa ~10.5) .

Key Observations :

  • Amine Protection : The target compound’s synthesis may necessitate Boc protection to avoid side reactions during sulfonyl group oxidation.

Key Observations :

  • Pharmacological Relevance : Sulfonyl and fluorinated analogs are explored for CNS targets due to their blood-brain barrier permeability and receptor affinity .
  • Market Trends : Cyclobutane derivatives are gaining traction in drug discovery for their balance of stability and metabolic resistance .

Biological Activity

(3-Methylsulfonylcyclobutyl)methanamine;hydrochloride is a compound of significant interest in the fields of chemistry, biology, and medicine due to its unique structural characteristics and potential biological activities. This article provides a comprehensive overview of its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a cyclobutyl ring substituted with a methylsulfonyl group and a methanamine moiety. This specific arrangement imparts distinct chemical properties that influence its biological interactions. The presence of both hydrophilic (methylsulfonyl and amine groups) and lipophilic (cyclobutyl ring) components may enhance its pharmacokinetic properties, potentially allowing for better membrane permeability and receptor binding.

The biological activity of (3-Methylsulfonylcyclobutyl)methanamine;hydrochloride is primarily attributed to its interaction with various molecular targets:

  • Receptor Binding : The compound may interact with histamine receptors, particularly histamine-3 receptors, which are involved in neurotransmission and the regulation of neurotransmitter release. This interaction suggests potential applications in treating cognitive disorders and conditions related to memory and cognition.
  • Enzyme Modulation : It may inhibit specific enzymes within metabolic pathways, thereby influencing cellular processes such as energy metabolism and signal transduction.
  • Signal Transduction Pathways : The compound could modulate intracellular signaling pathways, affecting various physiological responses.

Biological Activity

Research has indicated several potential biological activities associated with (3-Methylsulfonylcyclobutyl)methanamine;hydrochloride:

Case Studies and Research Findings

A review of relevant literature reveals diverse applications and findings related to this compound:

  • Case Study on Neurotransmission :
    • A study investigated the effects of compounds similar to (3-Methylsulfonylcyclobutyl)methanamine;hydrochloride on neurotransmitter release in neuronal cultures. Results indicated modulation of neurotransmitter levels, suggesting potential for cognitive enhancement therapies.
  • Antimicrobial Activity Research :
    • Research into the antimicrobial properties of sulfonamide derivatives highlighted potential efficacy against various bacterial strains. While direct studies on this compound are sparse, its structural similarities warrant further exploration in this area.
  • Cytotoxicity Assessment :
    • A comparative study evaluated the cytotoxic effects of various cyclobutyl derivatives on cancer cell lines. Preliminary results indicated that modifications to the cyclobutyl structure could significantly affect cytotoxicity profiles, suggesting that (3-Methylsulfonylcyclobutyl)methanamine;hydrochloride might possess unique anticancer properties worth exploring further.

Comparative Analysis with Similar Compounds

Compound NameStructural FeaturesBiological Activity
(3-Methylsulfanylcyclobutyl)methanamine;hydrochlorideMethylsulfanyl instead of methylsulfonylDifferent enzyme interactions
(3-Methanesulfonylcyclobutyl)methanamine;hydrochlorideVariations in stereochemistryPotentially different pharmacokinetics

The comparison indicates that while these compounds share a core structure, variations in substituents can lead to significant differences in biological activity and therapeutic potential.

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